molecular formula C8H11N3O4 B2453172 tert-butyl 4-nitro-1H-pyrazole-1-carboxylate CAS No. 1018446-96-2

tert-butyl 4-nitro-1H-pyrazole-1-carboxylate

Cat. No.: B2453172
CAS No.: 1018446-96-2
M. Wt: 213.193
InChI Key: WMGSNCNRVFCPBP-UHFFFAOYSA-N
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Description

Tert-butyl 4-nitro-1H-pyrazole-1-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl ester group and a nitro group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-nitro-1H-pyrazole-1-carboxylate typically involves the reaction of 4-nitro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

4-nitro-1H-pyrazole+tert-butyl chloroformatetert-butyl 4-nitro-1H-pyrazole-1-carboxylate\text{4-nitro-1H-pyrazole} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 4-nitro-1H-pyrazole+tert-butyl chloroformate→tert-butyl 4-nitro-1H-pyrazole-1-carboxylate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-nitro-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Reduction: Tert-butyl 4-amino-1H-pyrazole-1-carboxylate.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitro-1H-pyrazole-1-carboxylic acid.

Scientific Research Applications

Tert-butyl 4-nitro-1H-pyrazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 4-nitro-1H-pyrazole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-1H-pyrazole-3-carboxylate
  • tert-butyl 4-amino-1H-pyrazole-1-carboxylate
  • 4-nitro-1H-pyrazole-5-carboxylate

Uniqueness

Tert-butyl 4-nitro-1H-pyrazole-1-carboxylate is unique due to the presence of both a tert-butyl ester group and a nitro group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 4-nitropyrazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-8(2,3)15-7(12)10-5-6(4-9-10)11(13)14/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGSNCNRVFCPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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